N-(azetidin-3-yl)acetamide hydrochloride

Process Chemistry Quality Control GMP Synthesis

Researchers optimizing chemokine receptor antagonists or kinase inhibitors face conformational constraints when substituting azetidine with pyrrolidine or piperidine cores. This functionalized azetidine building block offers a rigid, low-MW motif with a synthetically tractable acetamide group. - **Ring-strain differential reactivity** enhances downstream coupling efficiency vs. 5/6-membered analogs. - **Calculated cLogP -0.523** suitable for fragment-based libraries targeting flat binding sites. - **≥97% purity with MP 147-149°C** enables dual QC checkpoints prior to library incorporation.

Molecular Formula C5H11ClN2O
Molecular Weight 150.61 g/mol
CAS No. 102065-92-9
Cat. No. B009077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(azetidin-3-yl)acetamide hydrochloride
CAS102065-92-9
Molecular FormulaC5H11ClN2O
Molecular Weight150.61 g/mol
Structural Identifiers
SMILESCC(=O)NC1CNC1.Cl
InChIInChI=1S/C5H10N2O.ClH/c1-4(8)7-5-2-6-3-5;/h5-6H,2-3H2,1H3,(H,7,8);1H
InChIKeyOYPPTIMLOJPLGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Azetidin-3-yl)acetamide hydrochloride Baseline Characterization


N-(Azetidin-3-yl)acetamide hydrochloride is a functionalized azetidine building block characterized by a four-membered saturated nitrogen heterocycle bearing a C3-acetamide substituent, isolated as the hydrochloride salt with a molecular formula C5H11ClN2O and molecular weight 150.61 g/mol . The combination of a strain-driven azetidine scaffold with a synthetically tractable primary acetamide group positions this compound as a precursor for further functionalization in medicinal chemistry programs requiring rigid, low-molecular-weight motifs . Reported purity specifications reach ≥97% with a melting point of 147-149°C (isopropanol), providing a baseline crystallinity fingerprint .

Workflow
Fragment-based rigid-linker library design with azetidine scaffold
Property profile
Low-lipophilicity, polar building block for medicinal chemistry
Reactivity context
Strain-driven derivatization supports multistep synthetic routes

Non-Interchangeability with Pyrrolidine and Piperidine Analogs


In-class substitutions at the C3-acetamide heterocyclic core cannot be treated as interchangeable due to ring-strain dependent conformational constraints that propagate directly to downstream target engagement . Direct replacement of the azetidine-3-yl scaffold with a pyrrolidin-3-yl or piperidin-3-yl core alters the exit vector geometry and basicity of the secondary amine, thereby shifting binding kinetics in structure-activity relationship (SAR) programs for chemokine receptor antagonists and kinase inhibitors where this motif serves as a rigid linker [1]. Substituting this four-membered ring with its five- or six-membered counterparts eliminates the strain-driven reactivity differential that affects downstream coupling efficiency and final product purity profiles in multistep syntheses .

Azetidine-3-yl scaffold
Constrained ring geometry and strain-driven reactivity – exit vector and basicity are specific to the four-membered ring.
Pyrrolidine-3-yl analog
Lower ring strain and altered torsion angles may shift binding kinetics and coupling efficiency; not a direct replacement.
Piperidine-3-yl analog
Minimal ring strain eliminates strain-accelerated reactivity and further modifies geometry; substitution requires SAR validation.

Quantitative Differentiation Evidence


Crystallinity Fingerprint

N-(Azetidin-3-yl)acetamide hydrochloride exhibits a sharp melting point of 147-149°C in isopropanol crystallization medium . This melting point range provides a verifiable physical property fingerprint for QC release testing, distinguishing it from amorphous intermediates or free base forms that lack defined thermal behavior. No direct melting point data for the free base form N-(azetidin-3-yl)acetamide (CAS 102065-88-3) is available for direct comparator quantification in the open literature.

Crystallinity fingerprint
Cross-study comparable
147–149 °C
Reported melting point supports batch identity and QC review.
Free base thermal data unavailable; comparator quantification not possible.
Process Chemistry Quality Control GMP Synthesis

Predicted LogP Advantage Over Analogs

The target compound shows a calculated CLogP of -0.523 [1]. For comparative assessment, N-(pyrrolidin-3-yl)acetamide hydrochloride and N-(piperidin-3-yl)acetamide hydrochloride are the closest commercial analogs , with predicted LogP values of approximately 0.2 and 0.8 respectively (based on incremental ring size contributions; quantitative experimental LogP data for these analogs are not available in the open literature for direct comparison). The difference in CLogP relative to these analogs enables rational selection of this compound over its five- or six-membered counterparts in medicinal chemistry programs where lower lipophilicity is desired to reduce off-target binding or improve aqueous solubility.

Calculated LogP comparison
Class-level inference
CLogP −0.523 vs. ~0.2–0.8 for ring-expanded analogs
Lower predicted lipophilicity may support polar scaffold design.
Experimental LogP unavailable; computational prediction only.
Medicinal Chemistry Drug Design Physicochemical Profiling

Azetidine Rigidity Reduces Conformational Entropy

Within a series of CCR2 antagonists, replacement of a cyclohexyl azetidinylamide scaffold with N-(azetidin-3-yl)-2-(heteroarylamino)acetamide derivatives was explored to reduce hERG binding and improve pharmacokinetic properties [1]. The azetidine-3-yl core provides a more rigid exit vector than pyrrolidine-3-yl or piperidine-3-yl scaffolds due to the constrained four-membered ring torsion angles . Direct quantitative comparison of binding affinities between target-anchored derivatives and pyrrolidine/piperidine analogs is not available in the open literature; this evidence is presented at the class inference level based on established ring-strain conformational principles.

Ring strain and rigidity
Class-level inference
~20–30 kcal/mol higher strain vs. 5/6-membered rings
Conformational constraint may reduce entropic penalty in SAR.
Quantitative binding affinity data not available; inferred from ring strain principles.
Structure-Activity Relationships Fragment-Based Drug Design Kinase Inhibitors

Optimal Application Scenarios


Fragment-Based Drug Discovery with Rigid Linkers

The calculated CLogP of -0.523 and rigid azetidine scaffold make this compound suitable as a fragment-like building block for constructing focused libraries targeting flat binding sites such as kinases or GPCRs [1]. When paired with the characteristic melting point of 147-149°C, procurement can enforce dual QC checkpoints (melting point and LogP) before library incorporation .

Chemokine Receptor Antagonist SAR with hERG Mitigation

Published SAR work on N-(azetidin-3-yl)-2-(heteroarylamino)acetamide CCR2 antagonists explicitly employed azetidine substitution as a strategy to attenuate hERG binding [1]. Programs requiring hERG liability reduction during lead optimization should prioritize this scaffold over piperidine-containing alternatives where basic hydrophobic motifs drive off-target channel activity.

Strain-Accelerated Derivatization in Multi-Step Synthesis

The ring strain inherent in the azetidine-3-yl core provides differential reactivity compared to pyrrolidine or piperidine analogs [1]. For multistep syntheses where downstream coupling efficiency is yield-limiting, the strain-driven reactivity of this scaffold offers a kinetic advantage for functionalization at the secondary amine position .

Application
Selection Property
Validation Focus
Fragment-based rigid-linker library design
Low-lipophilicity azetidine scaffold
LogP and crystallinity profiling
CCR2 antagonist SAR with hERG attenuation studies
Rigid azetidine core for hERG binding assessment
hERG binding assay and selectivity profiling
Strain-driven reactivity for multistep synthesis
Ring-strain enhanced coupling reactivity
Coupling efficiency and yield optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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